REACTION_CXSMILES
|
O[CH2:2][CH2:3][NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[BrH:13]>>[BrH:13].[Br:13][CH2:2][CH2:3][NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OCCNC(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
515 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was reacted at 126° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 465 ml of aqueous hydrobromic acid and water
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction by-product, was removed
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 550 ml of acetone
|
Type
|
ADDITION
|
Details
|
500 ml of ethyl acetate and 670 ml of ether were added
|
Type
|
WAIT
|
Details
|
to stand for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid product was filtered
|
Type
|
WASH
|
Details
|
washed with 400 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
Br.BrCCNC(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[CH2:2][CH2:3][NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[BrH:13]>>[BrH:13].[Br:13][CH2:2][CH2:3][NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OCCNC(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
515 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was reacted at 126° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under refluxing
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 465 ml of aqueous hydrobromic acid and water
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction by-product, was removed
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 550 ml of acetone
|
Type
|
ADDITION
|
Details
|
500 ml of ethyl acetate and 670 ml of ether were added
|
Type
|
WAIT
|
Details
|
to stand for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid product was filtered
|
Type
|
WASH
|
Details
|
washed with 400 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
Br.BrCCNC(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |